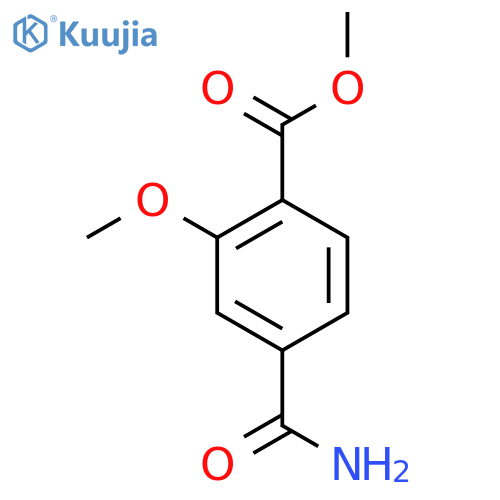

Cas no 1513849-41-6 (Methyl 4-carbamoyl-2-methoxybenzoate)

1513849-41-6 structure

商品名:Methyl 4-carbamoyl-2-methoxybenzoate

CAS番号:1513849-41-6

MF:C10H11NO4

メガワット:209.198642969131

MDL:MFCD28403646

CID:5039854

PubChem ID:90019463

Methyl 4-carbamoyl-2-methoxybenzoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-carbamoyl-2-methoxybenzoate

- 2-Methoxy-terephthalamic acid methyl ester

- SCHEMBL15540848

- EN300-7461044

- Methyl4-carbamoyl-2-methoxybenzoate

- GXXOWHAUABVVRT-UHFFFAOYSA-N

- DB-119437

- 1513849-41-6

- MFCD28403646

- CS-0198947

- Benzoic acid, 4-(aminocarbonyl)-2-methoxy-, methyl ester

- E75452

- BS-46463

- Methyl 4-carbamoyl-2-methoxybenzoate

-

- MDL: MFCD28403646

- インチ: 1S/C10H11NO4/c1-14-8-5-6(9(11)12)3-4-7(8)10(13)15-2/h3-5H,1-2H3,(H2,11,12)

- InChIKey: GXXOWHAUABVVRT-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=C(C(N)=O)C=CC=1C(=O)OC

計算された属性

- せいみつぶんしりょう: 209.06880783g/mol

- どういたいしつりょう: 209.06880783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.6

- 疎水性パラメータ計算基準値(XlogP): 0.9

Methyl 4-carbamoyl-2-methoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR62148-1g |

Methyl 4-carbamoyl-2-methoxybenzoate |

1513849-41-6 | 97% | 1g |

£268.00 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1128551-100mg |

2-Methoxy-terephthalamic acid methyl ester |

1513849-41-6 | 98% | 100mg |

$420 | 2022-10-24 | |

| eNovation Chemicals LLC | Y1128551-250mg |

2-Methoxy-terephthalamic acid methyl ester |

1513849-41-6 | 98% | 250mg |

$660 | 2022-10-24 | |

| eNovation Chemicals LLC | Y1216259-1g |

Methyl 4-carbamoyl-2-methoxybenzoate |

1513849-41-6 | 95% | 1g |

$800 | 2024-06-03 | |

| Enamine | EN300-7461044-10.0g |

methyl 4-carbamoyl-2-methoxybenzoate |

1513849-41-6 | 95% | 10.0g |

$3929.0 | 2024-05-23 | |

| Enamine | EN300-7461044-1.0g |

methyl 4-carbamoyl-2-methoxybenzoate |

1513849-41-6 | 95% | 1.0g |

$914.0 | 2024-05-23 | |

| Aaron | AR01KL00-100mg |

Methyl4-carbamoyl-2-methoxybenzoate |

1513849-41-6 | 97% | 100mg |

$71.00 | 2023-12-15 | |

| eNovation Chemicals LLC | Y1128551-500mg |

2-Methoxy-terephthalamic acid methyl ester |

1513849-41-6 | 95% | 500mg |

$1115 | 2025-02-22 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NP440-200mg |

Methyl 4-carbamoyl-2-methoxybenzoate |

1513849-41-6 | 97% | 200mg |

1497.0CNY | 2021-07-14 | |

| Apollo Scientific | OR62148-100mg |

Methyl 4-carbamoyl-2-methoxybenzoate |

1513849-41-6 | 97% | 100mg |

£60.00 | 2025-02-20 |

Methyl 4-carbamoyl-2-methoxybenzoate 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

1513849-41-6 (Methyl 4-carbamoyl-2-methoxybenzoate) 関連製品

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量